N-Benzyl-2,4-dinitroaniline

概述

描述

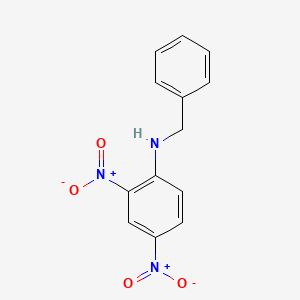

N-Benzyl-2,4-dinitroaniline is an organic compound with the molecular formula C13H11N3O4. It is a derivative of aniline, where the aniline nitrogen is substituted with a benzyl group, and the aromatic ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry and industry.

准备方法

Synthetic Routes and Reaction Conditions: N-Benzyl-2,4-dinitroaniline can be synthesized through the nitration of N-benzylaniline. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful temperature control to avoid decomposition or over-nitration. The general reaction scheme is as follows:

[ \text{N-Benzylaniline} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactor systems to ensure efficient and selective nitration. This method minimizes the use of solvents and reduces the risk of hazardous reactions .

化学反应分析

Types of Reactions: N-Benzyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl or aryl halides, nucleophiles.

Oxidation: Strong oxidizing agents (less common).

Major Products:

Reduction: N-Benzyl-2,4-diaminoaniline.

Substitution: Various N-substituted derivatives.

Oxidation: Oxidized derivatives (less common).

科学研究应用

Synthesis Pathway

- Reagents : Benzylamine, 1-chloro-2,4-dinitrobenzene

- Conditions : Heating at 100°C for 1 hour

- Reaction Type : Electrophilic aromatic substitution

Applications in Organic Synthesis

N-Benzyl-2,4-dinitroaniline serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of substituted benzimidazoles through cyclization reactions. These reactions often involve the use of bases such as sodium hydroxide in solvent mixtures like dioxane and water . The resulting compounds have potential applications as antibacterial agents.

Key Reactions

- Cyclization to Benzimidazoles : Involves treating this compound with sodium hydroxide to yield benzimidazole derivatives.

- Mechanism : The proposed mechanism includes the formation of a dianion intermediate that undergoes cyclization followed by elimination reactions .

Applications in Dye Production

The compound is also significant in the dye industry. It is used as a precursor for synthesizing azo dyes and disperse dyes, which are essential in textile coloration processes. The electron-withdrawing nitro groups enhance the reactivity of the aniline moiety, making it suitable for such applications .

Types of Dyes Produced

- Azo Dyes : Known for their vibrant colors and stability.

- Disperse Dyes : Utilized for dyeing synthetic fibers.

Electro-Optical Applications

Recent studies have highlighted the electro-optical properties of this compound when doped into liquid crystal (LC) systems. The incorporation of this compound into nematic liquid crystals has been shown to reduce the threshold voltage required for device operation, thereby improving response times in display technologies .

Performance Metrics

- Threshold Voltage Reduction : Doping decreases the voltage needed to switch states in liquid crystal displays.

- Fall Time Improvement : The fall time of LC cells can be reduced by up to five times when using this compound compared to pure systems.

作用机制

The mechanism of action of N-Benzyl-2,4-dinitroaniline involves its interaction with cellular components. The nitro groups can form reactive intermediates that interact with proteins and nucleic acids, potentially leading to cytotoxic effects. The compound may also inhibit specific enzymes or disrupt cellular processes, although detailed studies on its molecular targets and pathways are limited .

相似化合物的比较

2,4-Dinitroaniline: Similar structure but lacks the benzyl group.

N-(3-Morpholinopropyl)-2,4-dinitroaniline: Contains a morpholine ring instead of a benzyl group.

N-Benzyl-4,5-dichloro-2-nitroaniline: Contains additional chlorine substituents.

Uniqueness: N-Benzyl-2,4-dinitroaniline is unique due to the presence of both benzyl and nitro groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

生物活性

N-Benzyl-2,4-dinitroaniline (CAS No. 7403-38-5) is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The compound features a benzyl group attached to an aniline backbone, with two nitro groups positioned at the 2 and 4 positions of the aromatic ring. This configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Microtubule Disruption : The compound binds to tubulin, interfering with microtubule assembly and function, which disrupts cell division and growth. This effect can lead to impaired root development in certain plant species, indicating its potential herbicidal properties.

- Reactive Intermediates : The nitro groups can undergo reduction to form reactive intermediates that interact with various biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes .

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of dinitroanilines exhibit antimicrobial activity against various pathogens. The presence of the benzyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

- Anticancer Potential : Research indicates that related compounds can exhibit cytotoxic effects against cancer cell lines. For example, studies on similar dinitroaniline derivatives have demonstrated significant activity against HeLa and A549 cancer cells .

Case Studies

- Cytotoxicity Studies :

- Mechanistic Insights :

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Benzyl group + 2 nitro groups | Antimicrobial, anticancer |

| 2,4-Dinitroaniline | Lacks benzyl group | Moderate antimicrobial |

| N-(3-Morpholinopropyl)-2,4-dinitroaniline | Contains morpholine ring | Investigated for similar activities |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds indicate that dinitroanilines may undergo metabolic transformations leading to various active metabolites. Toxicological studies are necessary to evaluate safety profiles for potential therapeutic use.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-Benzyl-2,4-dinitroaniline with high yield and purity?

- Methodology :

- Substrate Selection : Use 2,4-dinitroaniline as the starting material. Benzylation can be achieved via nucleophilic aromatic substitution (SNAr) using benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO.

- Catalyst Optimization : Phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt) improve reaction efficiency by enhancing reagent solubility .

- Reaction Monitoring : Track progress using TLC (silica gel, hexane/ethyl acetate) and confirm completion via HPLC or LC-MS.

- Yield Optimization : Adjust stoichiometry (e.g., n(2,4-dinitroaniline):n(benzyl bromide) = 1:1.2), temperature (80–90°C), and reaction time (3–12 hours) to maximize yield (>90%) .

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to confirm benzyl group attachment and nitro group positions. For example, aromatic protons appear as distinct splitting patterns (δ 7.2–8.5 ppm), while the benzyl CH₂ group resonates at δ 4.5–5.0 ppm .

- XRD for Crystal Structure : Determine monoclinic or orthorhombic packing via single-crystal X-ray diffraction. Compare torsion angles (e.g., nitro group orientation) with computational models (Domenicano-Murray-Rust parameters) to assess steric effects .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS with <2 ppm error) and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. What factors influence the chemical stability of this compound under varying environmental conditions?

- Methodology :

- Photodegradation Studies : Expose the compound to UV-vis light (λ = 254–365 nm) in aqueous/organic solvents. Monitor degradation kinetics via HPLC and identify byproducts (e.g., nitroso derivatives) using GC-MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and DSC to detect polymorphic transitions .

- Hydrolytic Stability : Test pH-dependent hydrolysis (pH 1–13) at 25–60°C, quantifying residual compound via UV-Vis spectroscopy (λmax ~400 nm for nitroaromatics) .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its mechanical and tableting properties in pharmaceutical formulations?

- Methodology :

- Polymorph Screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) under controlled cooling rates. Characterize forms using PXRD, Raman spectroscopy, and DSC .

- Mechanical Testing : Compare tabletability of polymorphs via powder compaction. Form I (shearing-dominant) may exhibit higher plasticity than Form III (brittle fracture), impacting tablet hardness and dissolution .

- Computational Modeling : Use Hirshfeld surface analysis to correlate crystal packing (e.g., H-bonding, π-stacking) with mechanical behavior (Young’s modulus, hardness) .

Q. What molecular mechanisms underlie the antimicrobial activity of this compound, and how can they be validated experimentally?

- Methodology :

- Antimicrobial Assays : Determine MIC/MBC against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution. Compare with positive controls (e.g., fluconazole) .

- Molecular Docking : Dock the compound into target enzymes (e.g., CYP51, AmpC β-lactamase) using AutoDock Vina. Validate binding poses via MD simulations and free-energy calculations (MM-PBSA) .

- Resistance Studies : Serial passage assays to assess mutation rates in pathogens exposed to sub-inhibitory concentrations .

Q. How can advanced analytical methods be applied to detect and quantify this compound in environmental or biological matrices?

- Methodology :

- Derivatization Strategies : Use MDNPH (1-methyl-1-(2,4-dinitro)-phenylhydrazine) to convert trace carbonyl byproducts into hydrazones for GC-ECD or LC-MS/MS detection .

- Chromatographic Separation : Optimize UPLC conditions (C18 column, acetonitrile/water gradient) to resolve the compound from matrix interferents. Validate LOD/LOQ (<1 ppb) via spiked recovery experiments .

- In Situ Sensing : Develop electrochemical sensors (e.g., graphene-modified electrodes) for real-time monitoring in water systems .

Q. What are the environmental fate and degradation pathways of this compound in aquatic ecosystems?

- Methodology :

- Photocatalytic Degradation : Employ g-C₃N₄/ZnS/CoFe₂O₄ nanocomposites under UV-vis light to study mineralization efficiency. Track intermediates (e.g., aniline derivatives) via FTICR-MS .

- Biodegradation Assays : Inoculate soil/water samples with microbial consortia. Monitor metabolite formation (e.g., 2,4-diaminobenzyl derivatives) using NMR and qPCR to identify degradative genes .

- Ecotoxicology : Assess acute/chronic toxicity in Daphnia magna or Danio rerio, correlating LC₅₀ values with molecular descriptors (e.g., logP, nitro group reactivity) .

属性

IUPAC Name |

N-benzyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWSYMASYLDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323446 | |

| Record name | N-Benzyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-38-5 | |

| Record name | NSC404032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。